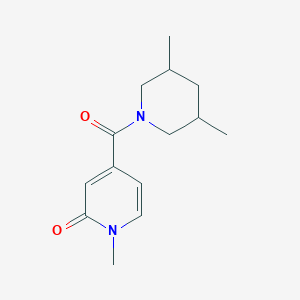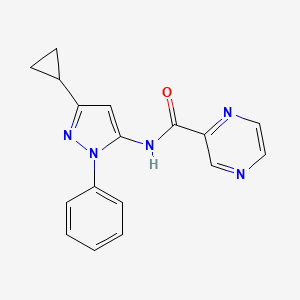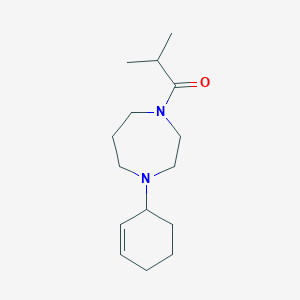
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one, also known as DMPO, is a stable free radical scavenger that has been widely used in scientific research. DMPO is a synthetic compound that has been synthesized by several methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one acts as a free radical scavenger by trapping free radicals and forming stable adducts. The mechanism of 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one action involves the reaction of 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one with a free radical to form a 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one adduct, which can be detected by EPR spectroscopy. 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one adducts have been used to identify the types of free radicals generated in biological systems, such as superoxide and hydroxyl radicals.
Biochemical and Physiological Effects:
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been shown to protect against oxidative stress-induced cell damage and to reduce inflammation in animal models of disease. 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has several advantages for lab experiments, including its stability, its ability to trap free radicals and form stable adducts, and its compatibility with various analytical techniques, such as EPR spectroscopy. However, 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one research, including the development of new synthetic methods for 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one, the investigation of the role of free radicals in the pathogenesis of various diseases, and the development of new therapeutic interventions based on 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one. Additionally, the use of 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one in combination with other antioxidants and anti-inflammatory agents may enhance its therapeutic potential. Finally, the development of new analytical techniques for the detection and quantification of 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one adducts may improve our understanding of the mechanism of action of 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one and its role in free radical biology.
Métodos De Síntesis
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one can be synthesized by several methods, including the reaction of 2-methyl-4-nitropyridine-1-oxide with 3,5-dimethylpiperidine, and the reaction of 2-methyl-4-nitropyridine-1-oxide with 3,5-dimethylpiperidine-1-carboxylic acid. The latter method is more efficient and has a higher yield. 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one can be purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been widely used in scientific research, particularly in the field of free radical biology. 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one is a stable free radical scavenger that can trap free radicals and form stable adducts, which can be detected by electron paramagnetic resonance (EPR) spectroscopy. 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been used to study the mechanism of free radical generation in biological systems, such as the production of superoxide and hydroxyl radicals in mitochondria and the role of free radicals in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Propiedades
IUPAC Name |
4-(3,5-dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-11(2)9-16(8-10)14(18)12-4-5-15(3)13(17)7-12/h4-5,7,10-11H,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGADPIUCOAFFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=O)N(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B7553515.png)

![3-(1-Methylpyrazol-4-yl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7553537.png)

![N-[(4-carbamoyloxan-4-yl)methyl]-1-methyl-5-propylpyrazole-4-carboxamide](/img/structure/B7553546.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7553555.png)

![[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B7553574.png)
![[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7553581.png)
![[2-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidin-1-yl]-(5-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B7553595.png)
![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-2,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B7553603.png)
![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide](/img/structure/B7553611.png)